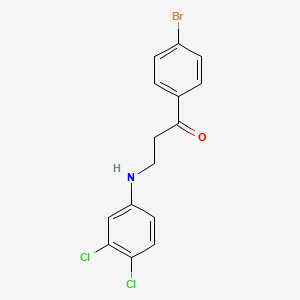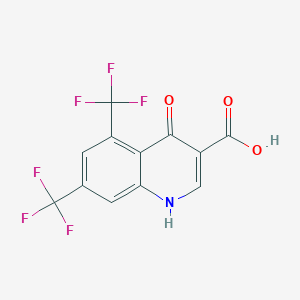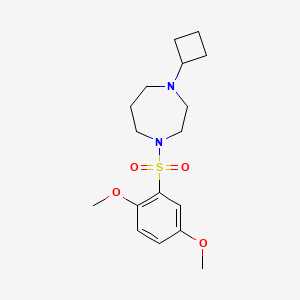
1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone, or BDP-CP, is a synthetic compound that has been studied for its potential applications in scientific research. BDP-CP has been used in a variety of studies due to its unique properties, including its ability to act as a photosensitizer and its ability to react with both aldehydes and ketones. This compound has been used in a number of different experiments, such as the synthesis of new compounds, the study of enzyme-catalyzed reactions, and the study of the effects of light on biological systems.
Mecanismo De Acción
The exact mechanism of action of BDP-CP is not yet fully understood. However, it is believed that the compound acts as a photosensitizer, which means that it can absorb light and convert it into energy. This energy is then used to initiate a reaction, such as the formation of a new compound or the activation of an enzyme. In addition, BDP-CP is believed to act as an electron transfer agent, which means that it can facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDP-CP are not yet fully understood. However, it is believed that the compound can act as a photosensitizer, which means that it can absorb light and convert it into energy. This energy is then used to initiate a reaction, such as the formation of a new compound or the activation of an enzyme. In addition, BDP-CP is believed to act as an electron transfer agent, which means that it can facilitate the transfer of electrons between molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BDP-CP in laboratory experiments has a number of advantages. One advantage is that it is a relatively inexpensive compound that is easy to obtain. In addition, BDP-CP is a relatively stable compound, which makes it suitable for use in laboratory experiments. However, there are also some limitations to the use of BDP-CP in laboratory experiments. One limitation is that the compound is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the compound can be toxic if it is not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of BDP-CP in scientific research. One potential direction is the use of the compound as a photosensitizer in the study of the effects of light on biological systems. Another potential direction is the use of the compound in the synthesis of new compounds, such as peptides, as well as in the study of enzyme-catalyzed reactions. In addition, BDP-CP could be used as a probe in the study of the structure and function of proteins. Finally, BDP-CP could be used as an electron transfer agent in the study of electron transfer between molecules.
Métodos De Síntesis
BDP-CP can be synthesized through a number of different methods. One such method involves the reaction of 4-bromophenyl-3-chloroaniline with propanone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 1-(4-bromophenyl)-3-(3,4-dichloroanilino)-1-propanone. Other methods of synthesis include the reaction of 4-bromophenyl-3-chloroaniline with an aldehyde, such as benzaldehyde, in the presence of an acid, such as sulfuric acid or hydrochloric acid. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
BDP-CP has been used in a variety of scientific research applications. It has been used as a photosensitizer in the study of the effects of light on biological systems. It has also been used in the synthesis of new compounds, such as peptides, and in the study of enzyme-catalyzed reactions. In addition, BDP-CP has been used as a probe in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQIPOKFAGATAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)
![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)


![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)



![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)